molecular formula C32H68S2Sn B072256 Dibutyltin bis(lauryl mercaptide) CAS No. 1185-81-5

Dibutyltin bis(lauryl mercaptide)

Cat. No.: B072256
CAS No.: 1185-81-5
M. Wt: 635.7 g/mol
InChI Key: FFGHLLOLFQHABK-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Dibutyltin bis(lauryl mercaptide) has a wide range of scientific research applications, including:

Mechanism of Action

Dibutyltin bis(lauryl mercaptide) is mainly used as a catalyst and stabilizer . For example, various polyurethane-based systems are catalyzed by DBTLM, for example for two-component adhesives or sealants in which it can influence the speed of curing .

Safety and Hazards

This compound can cause skin irritation on contact . Symptoms associated with this compound include primary skin irritation, nausea, headache, muscular weakness, and paralysis . It is probably combustible . It should be stored in a refrigerator and protected from air for long-term storage . In case of a spill, the solid spill material should be dampened with alcohol, then transferred to a suitable container .

Future Directions

Dibutyltin bis(lauryl mercaptide) can also be used for the production of polyurethane foams that have to withstand adverse weather conditions without yellowing or wearing out too quickly . The foam is produced by foaming and solidifying a reaction mixture in heatable molds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyltin bis(lauryl mercaptide) is synthesized through the reaction of dibutyltin oxide with lauryl mercaptan. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

(Bu2SnO)+2(C12H25SH)(Bu2Sn(SC12H25)2)\text{(Bu}_2\text{SnO)} + 2\text{(C}_{12}\text{H}_{25}\text{SH)} \rightarrow \text{(Bu}_2\text{Sn(SC}_{12}\text{H}_{25})_2\text{)} (Bu2​SnO)+2(C12​H25​SH)→(Bu2​Sn(SC12​H25​)2​)

where Bu represents the butyl group and C₁₂H₂₅SH represents lauryl mercaptan.

Industrial Production Methods

In industrial settings, the production of dibutyltin bis(lauryl mercaptide) involves large-scale reactions in heatable molds. The reaction mixture is foamed and solidified to produce the desired compound . Proper handling and storage conditions are essential to prevent decomposition, which occurs at temperatures above 228°C .

Chemical Reactions Analysis

Types of Reactions

Dibutyltin bis(lauryl mercaptide) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can alter the oxidation state of the tin atom, resulting in different tin-containing products.

    Substitution: The mercaptide groups can be substituted with other ligands, leading to the formation of new organotin compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce tin oxides, while substitution reactions can yield new organotin compounds with different ligands.

Comparison with Similar Compounds

Similar Compounds

    Dibutyltin dilaurate: Another organotin compound used as a catalyst and stabilizer in similar applications.

    Dioctyltin bis(lauryl mercaptide): A similar compound with octyl groups instead of butyl groups, used in similar industrial applications.

Uniqueness

Dibutyltin bis(lauryl mercaptide) is unique due to its specific combination of butyl and lauryl mercaptide groups, which confer distinct catalytic and stabilizing properties. Its ability to catalyze the production of polyurethane foams and stabilize PVC plastics without yellowing or degradation under adverse conditions sets it apart from other similar compounds .

Properties

IUPAC Name

dibutyl-bis(dodecylsulfanyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H26S.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13;2*1-3-4-2;/h2*13H,2-12H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGHLLOLFQHABK-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCS[Sn](CCCC)(CCCC)SCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H68S2Sn
Record name DIBUTYLTIN-BIS(LAURYL MERCAPTIDE)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20134
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2024959
Record name Dibutyltinbis(lauryl mercaptide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2024959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

635.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dibutyltin-bis(lauryl mercaptide) is a brown solid. (NTP, 1992), Liquid
Record name DIBUTYLTIN-BIS(LAURYL MERCAPTIDE)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20134
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Stannane, dibutylbis(dodecylthio)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Flash Point

greater than 200 °F (NTP, 1992)
Record name DIBUTYLTIN-BIS(LAURYL MERCAPTIDE)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20134
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Record name DIBUTYLTIN-BIS(LAURYL MERCAPTIDE)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20134
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

1185-81-5
Record name DIBUTYLTIN-BIS(LAURYL MERCAPTIDE)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20134
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dibutylbis(dodecylthio)stannane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibutyltin bis(lauryl mercaptide)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001185815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thermolite 20
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65503
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Stannane, dibutylbis(dodecylthio)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dibutyltinbis(lauryl mercaptide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2024959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibutylbis(dodecylthio)stannane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.353
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIBUTYLTIN BIS(LAURYL MERCAPTIDE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NNA71YL0C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dibutyltin bis(lauryl mercaptide)
Reactant of Route 2
Dibutyltin bis(lauryl mercaptide)
Reactant of Route 3
Dibutyltin bis(lauryl mercaptide)
Reactant of Route 4
Dibutyltin bis(lauryl mercaptide)
Reactant of Route 5
Dibutyltin bis(lauryl mercaptide)
Reactant of Route 6
Dibutyltin bis(lauryl mercaptide)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.